Ethyl 2,6-dichlorocinnamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2,6-dichlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUHRZVWQLCAAC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-77-6 | |
| Record name | ETHYL 2,6-DICHLOROCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2,6 Dichlorocinnamate and Analogues
Established Synthetic Pathways
The synthesis of ethyl 2,6-dichlorocinnamate can be achieved through several well-established reaction pathways, primarily involving the formation of the ester and the creation of the core cinnamate (B1238496) structure.
Esterification Reactions
The most direct route to this compound is the esterification of 2,6-dichlorocinnamic acid with ethanol (B145695). This transformation is a classic example of creating an ester from a carboxylic acid and an alcohol.
Fischer-Speier Esterification: This acid-catalyzed reaction is a primary method for producing esters. studysmarter.co.uk The process involves heating the carboxylic acid (2,6-dichlorocinnamic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. udel.eduorgsyn.orgnih.gov The reaction is reversible, and to drive it towards the product, water, a byproduct, is typically removed. studysmarter.co.uk For the synthesis of various substituted cinnamates, this method has been successfully employed by refluxing the corresponding cinnamic acid with the alcohol and an acid catalyst for several hours. nih.gov A study on the synthesis of methyl-d3 cinnamate derivatives utilized sulfuric acid as a catalyst in the esterification process at room temperature. acs.org Sonochemical methods, using ultrasonic waves in the presence of sulfuric acid, have also been shown to produce high yields of ethyl cinnamate, suggesting a potential route for its dichlorinated analogue. numberanalytics.com
Other Esterification Methods: For sterically hindered carboxylic acids, which can be challenging to esterify, the Yamaguchi esterification offers a mild and effective alternative. tandfonline.comresearchgate.net This method uses 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride (B1165640) with the carboxylic acid, which is then reacted with the alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.comresearchgate.netbeilstein-journals.org While 2,6-dichlorocinnamic acid is not exceptionally hindered, this method remains a powerful tool for high-yield ester synthesis under gentle conditions. tandfonline.com
Reactions Involving Cinnamic Acid Derivatives
The synthesis can also proceed via reactions of other cinnamic acid derivatives. A notable reaction is the photocyclization of 2,6-dichlorocinnamic acid and its esters. Upon irradiation with UV light, these compounds undergo a novel photoreaction. wikipedia.org The process involves the initial photoisomerization of the trans-isomer to the cis-isomer, which then undergoes photocycloelimination to yield 5-chlorocoumarin, with the apparent loss of HCl from the acid or R-Cl from the ester. wikipedia.orgstuba.skwvu.edu This reaction highlights a potential transformation pathway for this compound, leading to a different class of heterocyclic compounds. The photocyclization appears to be specific to 2,6-disubstituted cinnamates where at least one ortho substituent is a chlorine atom. wikipedia.org
Potential Wittig-Type Reactions in Cinnamoyl Systems
The Wittig reaction is a cornerstone of alkene synthesis and provides a powerful method for constructing the carbon-carbon double bond of the cinnamate framework. udel.edumdpi.com This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). udel.eduwebassign.net
To synthesize this compound, the logical precursors for a Wittig reaction would be 2,6-dichlorobenzaldehyde (B137635) and a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane. webassign.netwvu.edu The ylide is typically prepared from the corresponding phosphonium (B103445) salt, which is formed by the reaction of triphenylphosphine (B44618) with an alkyl halide like ethyl bromoacetate. webassign.netumass.edu The phosphonium salt is then deprotonated with a base to generate the ylide. masterorganicchemistry.com
The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. udel.edu The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. udel.eduwvu.edu
A key aspect of the Wittig reaction is its stereoselectivity. The ylide used for this synthesis, (carbethoxymethylene)triphenylphosphorane, is considered a "stabilized" ylide due to the electron-withdrawing ester group. wvu.eduwvu.edu Stabilized ylides generally lead to the preferential formation of the (E)-alkene, or trans-isomer, which is the desired stereochemistry for ethyl trans-cinnamate. udel.eduwvu.eduwvu.edu Solvent-free Wittig reactions have been shown to proceed with high yield and excellent stereoselectivity. acs.orgresearchgate.net
General Principles of Organic Synthesis Applied to Dichlorocinnamates
The synthesis of dichlorocinnamates relies on fundamental strategies of organic chemistry, including methods for building the carbon backbone and techniques for introducing and modifying functional groups with precision.
Carbon Framework Construction
Besides the Wittig reaction, several other classic organic reactions are instrumental in constructing the carbon skeleton of cinnamic acids and their esters.
Perkin Reaction: This reaction, developed by William Henry Perkin, involves the aldol (B89426) condensation of an aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate. numberanalytics.comwikipedia.orgiitk.ac.in The reaction produces an α,β-unsaturated aromatic acid, which can then be esterified to yield the final product. wikipedia.orgslideshare.net The procedure typically involves heating the components for several hours. stuba.sk
Heck Reaction: The palladium-catalyzed Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl halide with an alkene. tandfonline.comtandfonline.com To form a cinnamate, an aryl halide (like 1,3-dichlorobenzene (B1664543) or a di-chloro-iodobenzene) could be reacted with an acrylate (B77674) ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. acs.orgbeilstein-journals.org This method is versatile, though it can require high temperatures, especially when using less reactive aryl chlorides or bromides. tandfonline.comtandfonline.com
Claisen Condensation (Claisen-Schmidt): This condensation reaction can be used to form α,β-unsaturated esters. studysmarter.co.uk A variation, the Claisen-Schmidt condensation, reacts an aromatic aldehyde (2,6-dichlorobenzaldehyde) with an ester (ethyl acetate) in the presence of a strong base like sodium ethoxide or sodium metal. orgsyn.orggoogle.com This directly forms the ethyl cinnamate structure. orgsyn.org
Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. The HWE reaction often provides excellent (E)-selectivity for the resulting alkene and uses reagents that are easier to separate from the product than triphenylphosphine oxide. A reliable synthesis for 2-aryl-substituted cinnamic acid esters utilized the HWE olefination to achieve high stereoselectivity and excellent yields. organic-chemistry.org
Functional Group Transformations and Selectivity
The synthesis of this compound requires the precise installation of its characteristic functional groups: the two chlorine atoms and the ethyl ester.
Halogenation: The introduction of the two chlorine atoms onto the aromatic ring is a key transformation. The regioselectivity of this electrophilic aromatic substitution is critical. Direct dichlorination of a precursor like benzaldehyde (B42025) or cinnamic acid would need to be controlled to achieve the desired 2,6-substitution pattern, which can be challenging. Often, the synthesis starts with an already chlorinated precursor. The field of regioselective halogenation is advanced, with methods developed for the specific placement of halogens on aromatic rings, sometimes using hypervalent iodine or bromine compounds to direct the substitution. nih.gov In some enzymatic systems, highly regioselective dichlorination of non-activated carbon atoms has been observed, highlighting the precision possible in chemical transformations. nih.gov
Ester Formation and Selectivity: As discussed under esterification, the conversion of the carboxylic acid group of 2,6-dichlorocinnamic acid to its ethyl ester is a fundamental functional group transformation. organic-synthesis.com The selectivity of this reaction is important, especially if other reactive functional groups were present in the molecule. Fischer esterification is generally selective for carboxylic acids in the presence of many other functional groups. nih.gov The choice of esterification method can be influenced by the presence of electron-donating or electron-withdrawing groups on the cinnamic acid, which can affect reaction rates and yields. nih.gov
Stereoselectivity in C=C Bond Formation: When the carbon framework is constructed via methods like the Wittig or HWE reactions, the stereoselectivity of the newly formed double bond is paramount. As noted, the use of stabilized ylides or phosphonates typically favors the formation of the more thermodynamically stable trans or (E)-isomer of the cinnamate ester. udel.eduwvu.eduorganic-chemistry.org This inherent selectivity is a significant advantage of these synthetic routes.
Stereocontrol in Cinnamate Synthesis
The geometry of the double bond in cinnamate esters, designated as either E (trans) or Z (cis), significantly influences their physical, chemical, and biological properties. Consequently, achieving high stereoselectivity is a primary goal in their synthesis. Several established olefination reactions are commonly employed, with the stereochemical outcome often dictated by the nature of the reactants and reaction conditions.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction , are powerful tools for forming the carbon-carbon double bond of cinnamates. beilstein-archives.org In the Wittig reaction, the stereoselectivity is largely dependent on the stability of the phosphorus ylide. Stabilized ylides, typically bearing an electron-withdrawing group like an ester, predominantly yield the thermodynamically more stable (E)-alkene. beilstein-archives.org Conversely, non-stabilized ylides tend to produce the (Z)-alkene. beilstein-archives.org
The Horner-Wadsworth-Emmons (HWE) reaction generally offers excellent (E)-selectivity due to the thermodynamic stability of the intermediates leading to the trans product. researchgate.net However, modifications to the phosphonate (B1237965) reagent, such as the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonate reagents, can invert this selectivity to favor the (Z)-isomer. researchgate.net
Recent advancements have focused on developing highly stereoselective methods. For instance, a stereospecific dehydration reaction of α-substituted-β-hydroxyphenylpropiolates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and copper(II) chloride has been shown to produce both (E)- and (Z)-α-substituted cinnamates with high stereoselectivity, depending on the stereochemistry of the starting β-hydroxy ester. researchgate.netscribd.com Furthermore, nickel-catalyzed stereoinvertive deoxygenation of trans-3-arylglycidates provides an alternative route to the less stable (Z)-cinnamate esters. researchgate.net The choice of catalyst and reaction conditions in cross-coupling reactions, such as the Heck reaction, can also influence the E/Z ratio of the resulting cinnamate.
| Reaction | Typical Selectivity | Key Factors Influencing Stereochemistry | Reference |
| Wittig Reaction | (E)-selective with stabilized ylides | Ylide stability | beilstein-archives.org |
| Horner-Wadsworth-Emmons | Highly (E)-selective | Thermodynamic control | researchgate.net |
| Still-Gennari HWE | (Z)-selective | Modified phosphonate reagents | researchgate.net |
| Dehydration with EDC/CuCl₂ | (E)- or (Z)-selective | Stereochemistry of starting material | researchgate.netscribd.com |
| Nickel-Catalyzed Deoxygenation | (Z)-selective | Stereoinvertive mechanism | researchgate.net |
Strategic Approaches: Linear vs. Convergent Synthesis
The assembly of complex molecules like substituted cinnamates can be approached through two primary strategies: linear and convergent synthesis.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential addition of reagents and functional group transformations. | Conceptually simple to plan. | Overall yield can be very low for multi-step syntheses. |
| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | Higher overall yields, greater flexibility. | May require more complex planning and synthesis of fragments. |
Synthesis of Key Precursors and Intermediates for Dichlorocinnamate Scaffolds
The efficient synthesis of this compound relies on the availability of key precursors, primarily the appropriately substituted benzaldehyde or cinnamic acid.
Preparation of Dichlorinated Benzaldehyde or Cinnamic Acid Derivatives
2,6-Dichlorobenzaldehyde is a crucial starting material. One industrial method for its preparation involves the chlorination of 2,6-dichlorotoluene. This reaction can be carried out using chlorine gas in the presence of phosphorus pentachloride and UV light to yield 2,6-dichlorobenzyl dichloride. Subsequent hydrolysis of this intermediate, for instance with formic acid and zinc chloride, affords 2,6-dichlorobenzaldehyde with high purity. Another method involves the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium. prepchem.com
2,6-Dichlorocinnamic acid can be synthesized from 2,6-dichlorobenzaldehyde through various condensation reactions. The Perkin reaction, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, is a classic method for cinnamic acid synthesis. Another common route is the Knoevenagel condensation, where the aldehyde is reacted with malonic acid. A direct synthesis of 2,4-dichlorocinnamic acid has been described where bromine is added to a mixture of the acid and acetic acid, suggesting a pathway for halogenation. epo.org
A plausible direct synthesis of This compound would involve the esterification of 2,6-dichlorocinnamic acid. A standard procedure is the Fischer esterification, where the carboxylic acid is heated with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk Alternatively, milder methods like the Steglich esterification, using a coupling agent such as DCC or EDC, can be employed, which is beneficial for substrates sensitive to strong acids. commonorganicchemistry.com
Utilization of Organometallic Reagents in Cinnamate Elaboration
Organometallic reagents are indispensable in modern organic synthesis for the formation of carbon-carbon bonds. rsc.org In the context of cinnamate synthesis, they can be utilized in several ways.
Grignard and organolithium reagents are powerful nucleophiles that can react with carbonyl compounds. rsc.orglibretexts.org For instance, a Grignard reagent derived from a dihalobenzene could be used in a coupling reaction to build the aromatic core. However, their high reactivity requires careful control, and they are incompatible with acidic protons. libretexts.org
More selective organometallic reagents, such as organocuprates (Gilman reagents) and organocadmium reagents , can be used for the synthesis of ketones from acyl chlorides, which can then be further elaborated to cinnamates. libretexts.org
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction , are particularly valuable for cinnamate synthesis. This reaction typically involves the coupling of an aryl halide with an alkene (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. google.com This method offers a direct route to cinnamate esters from readily available starting materials. Recent advances have focused on developing more active and robust catalyst systems for these transformations. beilstein-journals.org
| Organometallic Reagent/Reaction | Application in Cinnamate Synthesis | Key Features | Reference |
| Grignard/Organolithium Reagents | Formation of C-C bonds, precursor synthesis | Highly reactive, strong bases | rsc.orglibretexts.org |
| Organocuprates (Gilman Reagents) | Ketone synthesis from acyl chlorides | Less reactive, more selective than Grignards | libretexts.org |
| Heck Reaction (Palladium Catalysis) | Direct coupling of aryl halides with acrylates | High functional group tolerance, direct route to cinnamates | google.com |
| Copper-Catalyzed Reactions | Carboxylation of alkenylboronic esters | Utilizes CO₂ or other C1 sources | beilstein-journals.org |
Novel and Eco-Friendly Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of cinnamates. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.
One strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. For example, Mo-Keggin heteropoly acids have been employed as reusable catalysts for the direct, chlorine-free esterification of cinnamic acids with phenols. iupac.orgunlp.edu.ar
Microwave-assisted synthesis has emerged as a powerful technique to accelerate reactions and often leads to higher yields in shorter reaction times, reducing energy consumption. A green synthesis of various ethyl cinnamates has been reported via a Horner-Wadsworth-Emmons reaction under microwave irradiation without the need for a catalyst. nih.gov
The use of environmentally benign solvents , particularly water, is a key aspect of green chemistry. Aqueous conditions have been successfully applied to the Horner-Wadsworth-Emmons synthesis of methyl cinnamate esters using potassium carbonate as a mild base. acs.org
Enzymatic catalysis offers a highly selective and green alternative to traditional chemical methods. Lipase-mediated esterification of cinnamic acid derivatives has been demonstrated to be an efficient process. For instance, a polyoxometalate-metal organic framework-lipase system has been developed as an efficient catalyst for the synthesis of benzyl (B1604629) cinnamate. scite.ainih.gov
Furthermore, photocatalysis and flow chemistry are being explored as innovative and sustainable technologies for cinnamate synthesis, offering advantages such as mild reaction conditions and enhanced process control. beilstein-journals.org
| Eco-Friendly Approach | Description | Advantages | Reference |
| Heterogeneous Catalysis | Use of solid catalysts (e.g., heteropoly acids) | Reusability, easy separation | iupac.orgunlp.edu.ar |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions | Faster reaction times, higher yields | nih.gov |
| Aqueous Reaction Media | Using water as a solvent | Environmentally benign, safe | acs.org |
| Enzymatic Catalysis | Use of enzymes (e.g., lipases) as catalysts | High selectivity, mild conditions | scite.ainih.gov |
| Flow Chemistry | Continuous reaction in a microreactor | Enhanced control, scalability | beilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2,6 Dichlorocinnamate
Hydrolytic Transformations
The hydrolysis of Ethyl 2,6-dichlorocinnamate, the cleavage of its ester bond by water, can be effectively achieved under both acidic and basic conditions. The mechanisms governing these transformations are distinct and are detailed below.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters like this compound is a reversible process that ultimately yields the corresponding carboxylic acid and alcohol. The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.
The mechanism proceeds through a series of equilibrium steps. Initially, the carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton is then transferred from the newly added hydroxyl group to the ethoxy group, converting it into a better leaving group (ethanol). Finally, the elimination of ethanol (B145695) and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 2,6-dichlorocinnamic acid.
Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Strong acid (e.g., HCl, H₂SO₄) | |
| Reactant | Excess water | |
| Temperature | Heating under reflux |
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, is a practically irreversible reaction that converts an ester into a carboxylate salt and an alcohol. This method is often preferred for preparative purposes due to its irreversibility. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.
Table 2: General Conditions for Base-Catalyzed Ester Hydrolysis
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Strong base (e.g., NaOH) | |
| Key Feature | Irreversible reaction | |
| Products | Carboxylate salt and alcohol |
Photochemical Reactions and Mechanistic Pathways
This compound exhibits interesting photochemical reactivity, undergoing transformations upon exposure to light that are not observed under thermal conditions.
Photocyclization to Coumarin (B35378) Derivatives
A notable photoreaction of 2,6-dichlorocinnamic acid and its esters, including this compound, is their photocyclization to yield 5-chlorocoumarin. This reaction proceeds via an initial trans to cis photoisomerization, followed by a photocycloelimination of the cis-isomer. This specific reactivity is attributed to the presence of two ortho substituents, with at least one being a chlorine atom.
The mechanism for the formation of 5-chlorocoumarin is proposed to involve a highly unstable ortho-quinomethylketen intermediate. Following the initial photoisomerization to the cis-isomer, an electrocyclic ring closure is suggested to occur, forming a transient intermediate. This intermediate is highly reactive due to the chlorine atom being attached to a tertiary carbon and alpha to an oxygen atom. Subsequent elimination of the chlorine and the ethyl group from the ester moiety leads to the formation of the ortho-quinomethylketen. This intermediate then undergoes an electrocyclic ring closure to yield the final product, 5-chlorocoumarin. The formation of HCl has been established in the case of 2,6-dichlorocinnamic acid, lending further support to this proposed pathway.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,6-dichlorocinnamic acid |
|
Photoenolization Processes
Photoenolization is a photochemical process wherein a ketone or aldehyde containing a hydrogen atom on a γ-carbon undergoes intramolecular hydrogen abstraction to form a biradical intermediate, which then tautomerizes to an enol. In the context of this compound, while direct photoenolization via hydrogen abstraction from the ethyl group is not the primary reported pathway, related photochemical transformations involving the cinnamate (B1238496) backbone and its substituents are of significant interest. The presence of ortho-substituents on the phenyl ring dramatically influences the photochemical behavior, often favoring photocyclization pathways over simple E/Z isomerization.
Time-resolved spectroscopic techniques are instrumental in elucidating the mechanisms of photochemical reactions by monitoring the formation and decay of transient species such as excited states and reaction intermediates. Techniques like laser flash photolysis and time-resolved infrared (TRIR) spectroscopy have been pivotal in studying the reaction dynamics of cinnamate derivatives.
For instance, studies on vinylketones have utilized laser flash photolysis with 308 and 355 nm lasers to observe the formation of triplet ketones, which subsequently rearrange into triplet 1,2-biradicals. pageplace.de Irradiation at a shorter wavelength (266 nm) has been shown to produce cis-isomers via a singlet reactivity pathway. pageplace.de Time-resolved IR spectroscopy confirmed the rapid formation of the cis-isomer within the duration of the laser pulse. pageplace.de
In the broader context of cinnamate photochemistry, time-resolved studies have been crucial. For example, in the photodegradation of cinnamic acids using photocatalysts, time-resolved photophysical studies have established that the reaction predominantly involves the triplet state of the photocatalyst. nih.gov The growth of the signal corresponding to the pyranyl radical was observed on a microsecond timescale, which is inconsistent with the involvement of a short-lived singlet state. nih.gov
The involvement of triplet excited states is a common feature in the photochemistry of many organic molecules, including cinnamates. nih.govrsc.org A triplet state arises when an electron is excited to a higher energy level and its spin becomes parallel to the spin of the electron remaining in the lower orbital. libretexts.org This transition to a triplet state is formally spin-forbidden, meaning it is less probable than a singlet-singlet transition. libretexts.orgep2-bayreuth.de Consequently, triplet states generally have longer lifetimes than singlet states, which increases the likelihood of their participation in chemical reactions. libretexts.orgep2-bayreuth.de
The introduction of heavy atoms, such as the chlorine atoms in this compound, can enhance the probability of intersystem crossing from the excited singlet state to the triplet state through spin-orbit coupling. ep2-bayreuth.de This suggests that the triplet excited state of this compound could play a significant role in its photoreactivity, potentially leading to various photochemical outcomes, including cycloadditions and other rearrangements.
| Excited State | Electron Spin Configuration | Typical Lifetime | Role in Photochemistry |
| Ground Singlet (S₀) | Paired | Stable | Initial state before photoexcitation |
| Excited Singlet (S₁) | Paired | Nanoseconds (10⁻⁹ s) | Can lead to fluorescence or intersystem crossing to the triplet state. Can also be involved in very fast photoreactions. |
| Excited Triplet (T₁) | Parallel | Microseconds to seconds (10⁻⁶ - 1 s) | Often the key reactive state in photochemical reactions due to its longer lifetime, allowing for intermolecular and complex intramolecular reactions. nih.govlibretexts.org |
Influence of Substituent Effects on Photoreactivity
The nature and position of substituents on the phenyl ring of cinnamate derivatives have a profound impact on their photochemical behavior. beilstein-journals.org These substituent effects can be electronic or steric in nature and can influence the absorption properties, the efficiency of intersystem crossing, and the reaction pathways of the excited states.
In the case of this compound, the two chlorine atoms in the ortho positions exert significant electronic and steric effects. Electronically, chlorine is an electron-withdrawing group through induction but an electron-donating group through resonance. The net effect influences the energy levels of the molecular orbitals and the transition energies. Sterically, the bulky chlorine atoms can force the phenyl ring and the acrylate (B77674) moiety out of planarity, which can affect the conjugation and, consequently, the absorption spectrum and photoreactivity.
Studies on substituted phenylazopyrazoles have shown that electron-withdrawing groups can lead to red-shifted absorption maxima, while electron-donating groups cause a blue shift. beilstein-journals.org Similar principles can be applied to cinnamate derivatives. The presence of ortho-substituents can also direct the course of photoreactions. For example, in some stilbene-type compounds with ortho-halogen substituents, photocyclization with subsequent dehydrohalogenation is favored over E/Z photoisomerization.
The photocyclization of 2,6-dichlorocinnamic acid and its esters has been reported to yield 5-chlorocoumarin, highlighting a specific influence of the ortho-dichloro substitution pattern on the photoreactivity.
| Substituent | Position | General Electronic Effect | Potential Influence on Photoreactivity |
| Chlorine | Ortho | Electron-withdrawing (inductive), Electron-donating (resonance) | Can promote intersystem crossing to the triplet state. Can facilitate photocyclization reactions. beilstein-journals.org |
| Chlorine | Ortho | Steric hindrance | Can cause non-planarity between the phenyl ring and the acrylate group, affecting conjugation and excited state properties. |
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. In the case of appropriately substituted dichlorocinnamate derivatives, these reactions can be initiated photochemically or thermally to yield complex molecular architectures.
1,3-Dipolar Cycloadditions in Dichlorocinnamate Derivatives
A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.org While the double bond in the cinnamate moiety can act as a dipolarophile, intramolecular versions of this reaction require the presence of a 1,3-dipole precursor within the same molecule.
A relevant example involves the synthesis of 1,2-dihydroisoquinolines from ethyl 2-bromomethylcinnamate. clockss.org In this process, the bromo derivative is first converted to an azide. The resulting alkylazide can then undergo an intramolecular 1,3-dipolar cycloaddition with the olefinic part of the cinnamate to form a triazoline intermediate. clockss.org This intermediate can then rearrange to afford the dihydroisoquinoline ring system. clockss.org This demonstrates how a cinnamate scaffold can be functionalized to undergo intramolecular 1,3-dipolar cycloadditions.
Formation of Heterocyclic Ring Systems (e.g., Isothiazoles, Quinolines, Chromenones)
The cinnamate backbone is a versatile precursor for the synthesis of various heterocyclic ring systems.
Quinolines: As an extension of the 1,3-dipolar cycloaddition chemistry described above, ethyl 2-bromomethylcinnamate can be transformed into 3-ethoxycarbonyl-1,2-dihydroisoquinoline. clockss.org This is achieved by converting the bromo compound to an azide, which then undergoes intramolecular cycloaddition and subsequent rearrangement. clockss.org
Chromenones (Coumarins): As mentioned earlier, the photocyclization of 2,6-dichlorocinnamic acid and its esters can lead to the formation of 5-chlorocoumarin. This reaction proceeds via an intramolecular cyclization involving one of the ortho-chlorine substituents.
Isothiazoles: While direct synthesis of isothiazoles from this compound was not found in the reviewed literature, the general reactivity of cinnamates suggests potential pathways. For instance, the reaction of a cinnamate derivative with a sulfur- and nitrogen-containing reagent could potentially lead to the formation of an isothiazole (B42339) ring system through a cycloaddition or a condensation-cyclization sequence. The synthesis of N-fused and 3,4-disubstituted 5-imino-1,2,4-thiadiazole derivatives from isothiocyanates highlights the utility of related precursors in forming sulfur- and nitrogen-containing heterocycles. organic-chemistry.org
| Starting Material Derivative | Reaction Type | Heterocyclic Product |
| Ethyl 2-bromomethylcinnamate | Intramolecular 1,3-dipolar cycloaddition of the corresponding azide | 1,2-Dihydroisoquinoline clockss.org |
| 2,6-Dichlorocinnamic acid/ester | Photocyclization | 5-Chlorocoumarin |
Ring Closure Mechanisms
This compound serves as a precursor in the synthesis of heterocyclic compounds through various ring closure reactions. Notable examples include photocyclization to form coumarins and multi-step conversions to isoxazoles.
Photocyclization to 5-Chlorocoumarin
Research has shown that 2,6-dichlorocinnamic acid and its esters, including the ethyl ester, undergo a novel photocyclization reaction to produce 5-chlorocoumarin. electronicsandbooks.com This transformation proceeds with the elimination of an R-Cl fragment (in this case, ethyl chloride). electronicsandbooks.com
The proposed mechanism for this photocycloelimination involves several steps:
Irradiation of the initial trans-isomer (1) leads to photoisomerization to the cis-isomer (2). electronicsandbooks.com
The reaction proceeds via the singlet excited state of the cis-isomer. electronicsandbooks.com
This excited state undergoes cyclization to form an unstable ortho-quinomethylketen intermediate. electronicsandbooks.com
Subsequent electrocyclic ring closure of the keten yields the final product, 5-chlorocoumarin (3). electronicsandbooks.com
This photocyclization is particularly efficient for 2,6-disubstituted cinnamates where at least one ortho substituent is a chlorine atom. electronicsandbooks.com The presence of two ortho substituents is a requirement for this specific transformation, as compounds like methyl 2,4-dichloro-trans-cinnamate only exhibit cis-trans photoisomerization upon irradiation. electronicsandbooks.com
Synthesis of 3-Hydroxy-5-(2',6'-dichlorophenyl)isoxazole
This compound can be converted into a disubstituted isoxazole (B147169) through a two-step chemical sequence. cdnsciencepub.com
The first step involves the conversion of this compound to ethyl 2,6-dichlorophenylpropiolate. cdnsciencepub.com
The resulting propiolate is then reacted with hydroxylamine (B1172632) to yield 3-hydroxy-5-(2',6'-dichlorophenyl)isoxazole. cdnsciencepub.com This reaction is a common method for synthesizing isoxazole rings from α,β-acetylenic esters. nih.govnih.govorganic-chemistry.orgcore.ac.uk
Other Significant Chemical Transformations
Beyond cyclization reactions, this compound can undergo several other chemical transformations involving its key functional groups: the ester, the alkene, and the dichlorinated aromatic ring.
Condensation Reactions
Reduction Reactions
The functional groups within this compound—the carbon-carbon double bond and the ethyl ester—can be selectively or fully reduced using various reagents.
Catalytic hydrogenation, typically employing hydrogen gas (H₂) with a palladium catalyst (Pd/C), is a standard method for reducing the alkene double bond without affecting the ester or the aromatic ring. mdpi.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ethyl ester group to a primary alcohol. byjus.commasterorganicchemistry.com LiAlH₄ is a strong, non-selective reducing agent that will likely reduce both the ester and the alkene functions. masterorganicchemistry.comrsc.org
Table 1: Reduction Reactions of this compound
| Reagent | Functional Group(s) Reduced | Product(s) |
|---|---|---|
| H₂/Pd | C=C Double Bond | Ethyl 3-(2,6-dichlorophenyl)propanoate |
| LiAlH₄ | Ethyl Ester, C=C Double Bond | 3-(2,6-dichlorophenyl)propan-1-ol |
Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorinated Phenyl Ring
The reactivity of the dichlorinated phenyl ring towards substitution reactions is dictated by the electronic effects of its substituents.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. chemistry.coach The benzene (B151609) ring in this compound is substituted with three groups: two chlorine atoms at positions 2 and 6, and an ethyl propenoate group at position 1. All three of these groups are electron-withdrawing, which deactivates the ring towards attack by electrophiles, making EAS reactions relatively slow. msu.edulibretexts.org
The directing effect of these groups determines the position of any subsequent substitution. The chlorine atoms are ortho, para-directing, while the deactivating vinyl group is meta-directing. stackexchange.com When directing effects are opposed, the most activating group (or least deactivating) typically governs the outcome, though steric hindrance also plays a crucial role. masterorganicchemistry.com In this case, the chlorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Substituent | Directing Effect | Predicted Site for Substitution | Steric Hindrance |
|---|---|---|---|---|
| 1 | -CH=CHCOOEt | Meta-directing (to C3, C5) | Moderate | High (at C3, C5) |
| 2, 6 | -Cl | Ortho, Para-directing (to C3, C4, C5) | Strong (at C4) | Low (at C4) |
Considering both electronic and steric factors, the most probable site for electrophilic substitution is the C4 position (para to both chlorine atoms), which is the least sterically hindered and is activated by the ortho, para-directing halogens. libretexts.orgstackexchange.com
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the aromatic ring is attacked by a nucleophile, a reaction facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The two chlorine atoms and the vinyl group on the phenyl ring of this compound activate the ring for SNAr. youtube.com This allows for one of the chlorine atoms to be displaced by a strong nucleophile, such as an alkoxide or an amine. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.comyoutube.com Nucleophilic substitution on similar dichlorinated aromatic compounds is a known transformation. beilstein-journals.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Elucidation of Reaction Intermediates using Time-Resolved Spectroscopy
Time-resolved spectroscopy is a powerful tool for studying fleeting molecular species that exist for microseconds or less. unipr.it It allows for the observation of reaction intermediates, providing direct insight into reaction mechanisms. nih.gov
Time-resolved infrared (TRIR) spectroscopy is particularly adept at probing the structural evolution of molecules during photochemical reactions. nih.govosti.gov By monitoring the vibrational marker modes (specific vibrations of functional groups) in real-time, TRIR can identify transient intermediates formed upon photoexcitation. nih.govosti.gov For cinnamate (B1238496) derivatives, photochemical processes like trans → cis isomerization are of significant interest. hiroshima-u.ac.jppolito.it
In studies of similar molecules, ultrafast TRIR spectroscopy has been used to follow the dynamics after UV excitation. mdpi.com For example, the photoisomerization of methylcinnamate is thought to proceed through a series of short-lived states. hiroshima-u.ac.jp Upon UV irradiation, the molecule is promoted to an excited electronic state (S2), which then undergoes rapid internal conversion and intersystem crossing to a triplet state (T1). This triplet state is the precursor to the formation of the cis isomer before returning to the ground state (S0). hiroshima-u.ac.jp TRIR spectroscopy can detect the characteristic vibrational frequencies of these excited states and any transient radical species, offering a window into the structural changes occurring on a femtosecond to nanosecond timescale. osti.govacs.org While specific TRIR data for Ethyl 2,6-dichlorocinnamate is not widely published, the principles derived from related cinnamates and other photosensitive molecules are directly applicable. mdpi.comnottingham.ac.uk
Structural and Stereochemical Determination
Confirming the precise three-dimensional arrangement of atoms and the stereochemistry of this compound is fundamental. This is achieved through a combination of crystallographic and spectroscopic techniques.
For related cinnamate derivatives, X-ray analysis has confirmed the planar nature of the cinnamoyl group and the trans configuration of the double bond. rsc.org In the crystal structure of similar compounds, molecules often engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. nih.govnih.gov Although a specific crystal structure for this compound is not publicly available, data from analogous structures like (E)-ethyl 3,4-dichlorocinnamate show that the conformation can be influenced by crystal packing forces, sometimes causing parts of the molecule, like the ethyl ester group, to bend out of the plane of the aromatic ring. rsc.orgrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation of organic compounds in solution. utah.eduorganicchemistrydata.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
For cinnamate esters, the stereochemistry of the alkene double bond is readily determined from the ¹H NMR spectrum. The vicinal coupling constant (J) between the two alkene protons (Hα and Hβ) is characteristic of the isomer. A large coupling constant, typically in the range of 11-18 Hz, is indicative of a trans (E) configuration, while a smaller coupling constant (6-14 Hz) signifies a cis (Z) configuration. qd-latam.com This distinction is crucial for confirming the stereochemical outcome of a synthesis. oup.com
Structure-Activity Relationship (SAR) studies often employ NMR to correlate specific structural features with biological or chemical activity. numberanalytics.com For instance, in the development of new antimicrobial or antiviral agents based on the cinnamate scaffold, NMR is used to confirm the structures of newly synthesized analogues. nih.govacs.org By comparing the biological data of a series of compounds with their NMR-verified structures, researchers can deduce which substituents and stereochemistries lead to enhanced activity. acs.orgbohrium.com
Table 1: Representative NMR Data for Substituted Cinnamates (Data is generalized from similar compounds as specific data for this compound is not available in the provided sources)
| Nucleus | Proton/Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Notes |
|---|---|---|---|---|
| ¹H NMR | Aromatic-H | 7.2 - 7.6 | m (multiplet) | Protons on the dichlorophenyl ring. |
| Vinyl-H (β to C=O) | ~7.7 | d (doublet), J ≈ 16 | Large coupling constant confirms trans stereochemistry. qd-latam.comrsc.orgrsc.org | |
| Vinyl-H (α to C=O) | ~6.4 | d (doublet), J ≈ 16 | Coupled to the other vinyl proton. rsc.orgrsc.org | |
| Ethyl (CH₂, CH₃) | ~4.2 (CH₂), ~1.3 (CH₃) | q (quartet, CH₂), t (triplet, CH₃) | Characteristic pattern for an ethyl ester. nih.gov | |
| ¹³C NMR | Carbonyl (C=O) | ~166 | - | Ester carbonyl carbon. rsc.orgmdpi.com |
| Vinyl-C | 118 - 145 | - | Two distinct signals for the alkene carbons. rsc.org | |
| Aromatic-C | 125 - 135 | - | Signals for the six carbons of the benzene (B151609) ring, including those bonded to chlorine. | |
| Ethyl (CH₂, CH₃) | ~60 (CH₂), ~14 (CH₃) | - | Signals for the ethyl group carbons. rsc.org |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org
For an ester like this compound, the IR spectrum is dominated by a few key absorptions. spectroscopyonline.com The most prominent is the strong C=O stretching band of the ester group, which typically appears around 1715-1730 cm⁻¹. cdnsciencepub.commaricopa.edu The presence of conjugation with the C=C double bond and the aromatic ring slightly lowers this frequency compared to a saturated ester. cdnsciencepub.com Other important bands include the C=C stretching vibration of the alkene at approximately 1630-1640 cm⁻¹, C-O stretches associated with the ester group between 1100 and 1300 cm⁻¹, and absorptions related to the aromatic ring. vscht.czcdnsciencepub.comresearchgate.net The C-H stretching of the aromatic and vinyl groups appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group is found just below 3000 cm⁻¹. libretexts.org In mechanistic studies, IR can track the disappearance of reactant functional groups and the appearance of product functional groups.
Table 2: Characteristic Infrared Absorption Bands for Ethyl Cinnamate Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic/Vinyl C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (Ethyl) | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Stretch | 1715 - 1730 | Strong, Sharp |
| Alkene C=C | Stretch | 1625 - 1640 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Ester C-O | Stretch | 1100 - 1300 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Advanced Mass Spectrometry for Reaction Monitoring and Product Identification
Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), are indispensable for modern chemical analysis. thermofisher.com These methods provide highly accurate mass measurements, which allow for the determination of elemental composition and the confirmation of product identity. nih.gov
In the context of synthesizing or analyzing this compound, MS is used to confirm the mass of the final product. The molecular formula C₁₁H₁₀Cl₂O₂ corresponds to a specific monoisotopic mass. uni.lu HRMS can measure this mass with high precision, distinguishing it from other compounds with the same nominal mass. researchgate.net
Furthermore, MS/MS techniques are used for structural confirmation. The parent ion corresponding to the molecule is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. scitechnol.com The fragmentation pattern provides a "fingerprint" that can be used to piece together the molecule's structure, confirming the presence of the ethyl ester and dichlorophenyl moieties. During a reaction, flow-injection MS or LC-MS can be used to monitor the disappearance of starting materials and the appearance of the desired product in real-time. lcms.cz
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀Cl₂O₂ |
| Monoisotopic Mass | 244.0058 Da |
| Predicted m/z [M+H]⁺ | 245.0131 |
| Predicted m/z [M+Na]⁺ | 266.9950 |
Data predicted based on molecular formula. uni.lu
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its relativistic equivalent) to determine the electronic structure and energy of a system.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state properties of molecules. For Ethyl 2,6-dichlorocinnamate, DFT calculations would typically be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties such as the dipole moment, polarizability, and the distribution of electron density. Electron density maps can be modeled to predict sites susceptible to electrophilic or nucleophilic attack.
Determine Spectroscopic Signatures: Calculate vibrational frequencies (for comparison with experimental IR and Raman spectra) and NMR chemical shifts.
Studies on related cinnamic acid derivatives and other organic molecules routinely employ DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), to achieve reliable predictions of their molecular structures and vibrational properties. scielo.org.mxresearchgate.net For instance, in a study on cinnamaldehyde, DFT calculations were used to determine the relative stability of its conformational isomers. scielo.org.mx
Table 1: Representative Ground State Properties Calculable by DFT for this compound
| Property | Description | Typical DFT Functional/Basis Set |
| Optimized Molecular Geometry | Provides bond lengths (Å) and angles (°) for the lowest energy conformation. | B3LYP/6-311++G(d,p) |
| Total Electronic Energy | The total energy of the molecule in its electronic ground state (in Hartrees). | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability. | B3LYP/6-311++G(d,p) |
| Dipole Moment | A measure of the net molecular polarity (in Debye). | B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (in cm⁻¹), used to interpret IR/Raman spectra. | B3LYP/6-311++G(d,p) |
Coupled Cluster Calculations for Excited States
While DFT is excellent for ground states, more accurate methods are often required for describing electronically excited states. Coupled Cluster (CC) theory is a high-level, wave-function-based method that provides a more rigorous treatment of electron correlation. Methods like Equation-of-Motion Coupled Cluster (EOM-CC) or Time-Dependent DFT (TD-DFT) are used to study excited states. TD-DFT is often used for larger molecules due to its computational efficiency. nih.gov
For this compound, these calculations could predict:
UV-Vis Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states. A benchmark study on cinnamates used TD-DFT to predict their UV-vis spectra, finding good agreement with experimental data. nih.gov
Photochemical Reactivity: Understanding the nature of excited states is crucial for predicting how the molecule might behave upon absorbing light, such as undergoing isomerization or dimerization.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy changes along the reaction coordinate.
Transition State Characterization
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. Locating and characterizing the TS is key to understanding a reaction's kinetics. For a reaction involving this compound (e.g., hydrolysis, oxidation, or substitution), computational methods would be used to:
Locate the TS Geometry: Algorithms search the potential energy surface for a first-order saddle point, which corresponds to the TS.
Verify the TS: A true transition state is confirmed by performing a vibrational frequency analysis. The TS structure must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Studies on cinnamic acid have identified transition states for conformational changes. scielo.org.mx
Potential Energy Surface Analysis
The Potential Energy Surface (PES) is a conceptual and mathematical landscape that relates the energy of a molecule or system of molecules to its geometry. Analyzing the PES allows chemists to understand all possible reaction pathways. For this compound, a PES analysis could reveal:
The lowest energy path from reactants to products.
The existence of any intermediate species (local minima on the PES).
The possibility of competing reaction pathways.
For example, the photodimerization of methyl cinnamate (B1238496) has been studied by analyzing the PES to determine the relative stability of different biradical intermediates and final cyclobutane (B1203170) products. mdpi.com
Activation Energy Barriers and Reaction Energetics
Once reactants, products, and transition states have been located and their energies calculated, the energetics of the reaction can be determined.
Activation Energy (Ea): This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
Reaction Energy (ΔErxn): This is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).
Table 2: Key Energetic Parameters from Computational Reaction Modeling
| Parameter | Definition | Significance |
| Activation Energy (Ea) | Energy(Transition State) - Energy(Reactants) | Determines the kinetic feasibility and rate of a reaction. |
| Reaction Energy (ΔErxn) | Energy(Products) - Energy(Reactants) | Determines the thermodynamic favorability of a reaction. |
| Intermediate Stability | Energy(Intermediate) - Energy(Reactants) | Indicates the lifetime and potential observability of an intermediate. |
These computational approaches, while described here in a general context, represent the standard and rigorous methods that would be applied to generate a detailed theoretical understanding of this compound's chemical behavior.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its physical and chemical properties. For a molecule like this compound, with several rotatable bonds, multiple low-energy conformations, or conformers, can exist.
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior, including its vibrations, rotations, and conformational changes. researchgate.netnih.gov By simulating the molecule's behavior in a given environment (e.g., in a solvent) and at a certain temperature, MD can reveal the most stable and populated conformations, the energy barriers between them, and the pathways of conformational transitions. nih.govnih.gov
While specific molecular dynamics simulation studies for this compound are not extensively detailed in the surveyed literature, the methodology for such an analysis is well-established. Computational studies on similar cinnamate esters have utilized composite methods like G3(MP2)//B3LYP to identify various minima on the potential energy surface, corresponding to different stable conformers. mdpi.com An MD simulation for this compound would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated environment, and running the simulation for a sufficient time to sample the conformational space thoroughly. mdpi.commdpi.com The resulting trajectory can be analyzed to understand the molecule's flexibility and preferred shapes. mdpi.com
Table 1: Typical Methodology for Molecular Dynamics Simulation
| Step | Description |
|---|---|
| System Setup | The 3D structure of this compound is generated. A force field (e.g., AMBER, GROMOS) is chosen to define the interatomic potentials. mdpi.com |
| Solvation | The molecule is placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions. mdpi.com |
| Neutralization | Ions (e.g., Na+, Cl-) are added to neutralize the system's total charge. mdpi.com |
| Minimization | The system's energy is minimized to remove any steric clashes or unfavorable geometries. mdpi.com |
| Equilibration | The system is gradually heated to the desired simulation temperature and equilibrated at constant pressure, allowing the solvent to relax around the solute. mdpi.com |
| Production Run | The main simulation is run for a set period (nanoseconds to microseconds), during which atomic coordinates are saved at regular intervals. nih.gov |
| Analysis | The saved trajectory is analyzed to determine properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable conformational clusters. mdpi.com |
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. Techniques like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to calculate the parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net
For this compound, these calculations would predict the chemical shifts of each proton (¹H NMR) and carbon (¹³C NMR) nucleus, as well as the vibrational frequencies of its functional groups (IR). researchgate.net
¹H and ¹³C NMR: The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing chlorine atoms and the carbonyl group would deshield nearby protons and carbons, shifting their signals downfield. pressbooks.pub
IR Spectroscopy: The predicted IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds. lehigh.edu Key vibrations include the C=O stretch of the ester, the C=C stretch of the alkene, C-Cl stretches, and various C-H and C-C vibrations of the aromatic ring. masterorganicchemistry.commdpi.com
Table 2: Predicted Spectroscopic Parameters for this compound (Note: These are generalized predictions based on known functional group regions. Precise values would be obtained from specific computational calculations, such as DFT.)
| Spectroscopy | Feature | Predicted Region/Value | Functional Group Responsible |
| IR | Carbonyl Stretch (C=O) | ~1715-1730 cm⁻¹ | Ester |
| Alkene Stretch (C=C) | ~1620-1640 cm⁻¹ | Cinnamate backbone | |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | Phenyl ring | |
| C-O Stretch | ~1150-1250 cm⁻¹ | Ester | |
| C-Cl Stretch | ~700-800 cm⁻¹ | Dichlorophenyl group | |
| ¹H NMR | Aromatic Protons | 7.0-7.5 ppm | -C₆H₃Cl₂ |
| Vinylic Protons | 6.5-8.0 ppm | -CH=CH- | |
| Methylene Protons | 4.1-4.4 ppm | -O-CH₂-CH₃ | |
| Methyl Protons | 1.2-1.5 ppm | -O-CH₂-CH₃ | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 165-170 ppm | Ester |
| Aromatic & Vinylic Carbons | 120-150 ppm | -C₆H₃Cl₂, -CH=CH- | |
| Methylene Carbon | ~61 ppm | -O-CH₂-CH₃ | |
| Methyl Carbon | ~14 ppm | -O-CH₂-CH₃ |
Computational Evaluation of Ligand-Protein Interactions in Chemical Systems
Molecular docking and other computational methods are used to predict how a small molecule (ligand), such as a cinnamate derivative, might bind to a protein target. nih.gov These studies are fundamental in fields like drug discovery for understanding the chemical basis of interaction. japsonline.comjapsonline.com
While specific docking studies for this compound with the PICK1 (Protein Interacting with C Kinase 1) protein were not found in the searched literature, research on structurally related cinnamate derivatives provides a clear example of this process. A study on the small-molecule inhibitor FSC231, a cinnamate derivative, successfully used computational docking to identify its binding mode within the PDZ domain of PICK1. nih.gov The PDZ domain is a common structural motif in signaling proteins involved in protein-protein interactions. nih.gov
The computational evaluation involved docking the ligand into the known crystal structure of the PICK1 PDZ domain. nih.gov The resulting models predicted the most likely binding pose and identified the key chemical interactions stabilizing the ligand-protein complex. These predictions were then corroborated by mutational analysis, where specific amino acids in the binding pocket were changed to see if the binding affinity was affected, thus validating the computational model. nih.gov
The primary chemical interactions identified for the cinnamate derivative FSC231 binding to PICK1 included: nih.gov
Hydrogen Bonds: These are crucial for specificity and involve the sharing of a hydrogen atom between donor and acceptor groups on the ligand and protein.
Hydrophobic Interactions: These occur between the nonpolar regions of the ligand (like the phenyl ring) and hydrophobic amino acid residues in the protein's binding pocket.
This type of computational analysis highlights the specific chemical features responsible for molecular recognition. For a compound like this compound, the dichlorophenyl ring and the ethyl ester group would be key determinants in its potential interactions with a protein target like PICK1. nih.govchemrxiv.org
Table 3: Example of Ligand-Protein Interactions from a Computational Study of a Cinnamate Derivative (FSC231) with the PICK1 PDZ Domain nih.gov
| Interacting Amino Acid Residue in PICK1 | Type of Chemical Interaction | Ligand Moiety Involved (in FSC231) |
| Lys27 | Hydrogen Bond | Carboxylate group |
| Gly28 | Hydrogen Bond | Carboxylate group |
| Phe30 | Hydrophobic Interaction | Phenyl ring |
| Ile86 | Hydrophobic Interaction | Phenyl ring |
| Val89 | Hydrophobic Interaction | Phenyl ring |
Synthesis and Reactivity of Ethyl 2,6 Dichlorocinnamate Derivatives and Analogues
Design and Synthesis of Structurally Modified Analogues
Variations in the Ester Moiety
The ester functionality of ethyl 2,6-dichlorocinnamate is a common target for modification to create a library of analogous compounds. Standard esterification or transesterification methods can be employed, starting from 2,6-dichlorocinnamic acid or another ester derivative. Research on general cinnamate (B1238496) esters suggests that the nature of the ester group often has a minimal impact on the outcomes of certain photochemical reactions. For instance, in enantioselective [2+2] cycloadditions, the yield and enantiomeric excess have been shown to be largely insensitive to the identity of the ester moiety . This indicates that analogues such as methyl, propyl, or tert-butyl 2,6-dichlorocinnamate could be synthesized to modulate physical properties like solubility without significantly altering core photochemical reactivity.
Table 1: Potential Ester Analogues of 2,6-dichlorocinnamate This table is illustrative and based on common esterification practices.
| Ester Group | Potential Starting Alcohol |
|---|---|
| Methyl | Methanol |
| Isopropyl | Isopropanol |
| Benzyl (B1604629) | Benzyl alcohol |
Modifications of the Unsaturated Side Chain
The α,β-unsaturated system of the cinnamate side chain is central to its reactivity. Modifications to this part of the molecule can lead to a diverse range of derivatives. While specific examples for this compound are not extensively documented, general reactions of cinnamates include hydrogenation to produce the corresponding saturated propanoate, or epoxidation of the double bond. The most significant reactions involving the side chain are cycloadditions, where the double bond acts as a dienophile or participates in photochemical [2+2] cycloadditions . These reactions fundamentally alter the side chain by incorporating it into a new ring structure.
Substitutions on the Dichlorinated Phenyl Ring
Adding further substituents to the 2,6-dichlorinated phenyl ring presents a synthetic challenge due to the steric hindrance imposed by the existing ortho-chloro atoms. However, electrophilic aromatic substitution reactions, if conditions are harsh enough to overcome the deactivating effect of the chlorine and carboxyl groups, would likely be directed to the meta-positions (C4 and C5). The introduction of electron-donating or electron-withdrawing groups at these positions would be expected to have a profound effect on the electronic properties of the entire molecule, influencing its spectroscopic properties and reactivity in polar reactions.
Structure-Reactivity Relationships in Dichlorocinnamates
The interplay between a molecule's structure and its reactivity is a fundamental concept in chemistry. For dichlorocinnamates, this relationship is most evident in photochemical reactions and cycloadditions, where subtle structural changes can dictate the reaction pathway and product distribution.
Impact of Structural Changes on Photochemical Pathways
The photochemistry of cinnamate derivatives is a rich field, governed by the relaxation pathways from their excited states. Upon UV irradiation, these compounds can undergo various processes, including fluorescence, non-radiative decay, and trans-cis isomerization . The nature and position of substituents on the phenyl ring play a critical role in determining which pathway dominates.
Theoretical studies on substituted cinnamates show that the character of the ππ* transitions and the potential energy surfaces of the excited states are highly dependent on the substituent's electronic properties and location . For example, para-substituted cinnamates often exhibit efficient non-radiative decay, making them good photostabilizers, whereas ortho and meta derivatives may show more fluorescence due to energy barriers in the excited state . The presence of the two electron-withdrawing chlorine atoms in this compound would significantly influence the energy of the ππ* and nπ* electronic states, which are crucial for photoisomerization . Any further substitution on the ring would modulate these energy levels, thereby altering the efficiency of photochemical pathways like isomerization or dimerization .
Table 2: Predicted Influence of Phenyl Substituents on Cinnamate Photochemistry
| Substituent Type (at C4) | Predicted Effect on Electron Density | Potential Impact on Photochemical Pathway |
|---|---|---|
| Nitro (-NO₂) | Strongly electron-withdrawing | May alter ππ* transition character, potentially affecting isomerization efficiency . |
| Hydroxy (-OH) | Electron-donating (by resonance) | Can shift absorption spectra and influence excited-state lifetimes . |
Influence of Substituents on Cycloaddition Outcomes
Cinnamate esters are excellent substrates for cycloaddition reactions, particularly [2+2] photocycloadditions to form cyclobutane (B1203170) rings and [4+2] Diels-Alder reactions where they act as dienophiles . The success and selectivity of these reactions are heavily influenced by the electronic and steric nature of the substituents on both the cinnamate and the reacting partner.
In Lewis acid-catalyzed [2+2] cycloadditions, the electronic properties of the cinnamate's β-aryl group are well-tolerated, meaning that both electron-rich and electron-poor cinnamates are competent substrates . However, the substituents on the reaction partner (e.g., a styrene) and the catalyst itself can have a dramatic effect. For instance, using a catalyst with more electron-deficient aryl groups can lead to an increase in both the rate and selectivity of the cycloaddition .
In Diels-Alder reactions, the electronic nature of the substituents on the dienophile is paramount. The activation barriers for the reaction are correlated to the type of substituent present . Generally, electron-withdrawing groups on the dienophile (like the ester and dichlorophenyl groups in this compound) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating reactions with electron-rich dienes in normal-electron-demand Diels-Alder reactions. The specific substitution pattern on the phenyl ring can further modulate this electronic effect, thereby influencing the reaction rate and the stereochemical outcome of the cycloaddition .
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-dichlorocinnamic acid |
| Mthis compound |
| Propyl 2,6-dichlorocinnamate |
Derivatization for Specific Chemical Applications
The chemical versatility of this compound, owing to its ester functionality, activated carbon-carbon double bond, and dichlorinated aromatic ring, allows for a variety of derivatization reactions. These modifications can be strategically employed to synthesize a range of analogues with tailored properties for specific chemical applications, from pharmaceutical intermediates to specialized organic building blocks.
A primary target for derivatization is the α,β-unsaturated system. The double bond can undergo several types of addition reactions. For instance, catalytic hydrogenation can reduce the double bond to yield ethyl 3-(2,6-dichlorophenyl)propanoate. This transformation is significant as substituted phenylpropanoates are precursors in the synthesis of various biologically active molecules. Nickel-catalyzed asymmetric hydrogenation of similar substituted cinnamic acid esters has been shown to produce chiral derivatives with high enantioselectivity. Such chiral compounds are of high value in the pharmaceutical industry.
Another important reaction involving the double bond is its susceptibility to cycloaddition reactions. Chalcones, which are structurally analogous to cinnamate esters, are known to react with hydrazines to form pyrazoline derivatives. This reaction pathway suggests that this compound could be a valuable precursor for the synthesis of novel halogenated pyrazolines. These heterocyclic compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory and antimicrobial properties.
The ester group of this compound is another key site for derivatization. It can be hydrolyzed under acidic or basic conditions to yield 2,6-dichlorocinnamic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides or other esters, through standard organic synthesis techniques. The hydrolysis of esters can be achieved using methods like microwave-assisted hydrolysis with potassium carbonate, which offers a greener alternative to traditional methods.
Furthermore, the double bond in cinnamic acid derivatives can be subjected to oxidative cleavage. This reaction can lead to the formation of corresponding benzaldehyde (B42025) derivatives, which are important intermediates in organic synthesis. The selectivity of this reaction can often be controlled by the choice of solvent and catalyst.
The table below summarizes some of the potential derivatization reactions of this compound and the potential applications of the resulting derivatives.
| Derivative Class | Potential Synthesis Method | Potential Chemical Application |
| Ethyl 3-(2,6-dichlorophenyl)propanoate | Catalytic Hydrogenation | Precursor for chiral pharmaceuticals and bioactive molecules. |
| 2,6-Dichlorocinnamic Acid | Acid or Base-catalyzed Hydrolysis | Intermediate for the synthesis of amides, and other esters. |
| Pyrazoline Derivatives | Cycloaddition with Hydrazines | Synthesis of biologically active heterocyclic compounds. |
| 2,6-Dichlorobenzaldehyde (B137635) | Oxidative Cleavage | Intermediate in organic synthesis. |
Advanced Applications in Organic Synthesis
Ethyl 2,6-dichlorocinnamate as a Synthetic Intermediate
The reactivity of its functional groups makes this compound a key starting material or intermediate in the synthesis of more complex molecules. It can undergo reactions such as oxidation, reduction, and substitution of its chlorine atoms.
This compound is a notable precursor in the synthesis of heterocyclic compounds. A significant application is its photocyclization to form 5-chlorocoumarin. electronicsandbooks.com This reaction proceeds through an initial trans to cis photoisomerization, followed by a photocycloelimination that yields the coumarin (B35378) structure. electronicsandbooks.com This transformation highlights its utility in creating complex, biologically relevant scaffolds, as coumarin derivatives are prevalent in medicinal chemistry and materials science. The efficiency of this particular photocycloelimination is enhanced by the presence of two ortho substituents, with at least one being a chlorine atom. electronicsandbooks.com
This compound serves as a parent structure for the generation of other functionalized molecules. Standard synthetic transformations can be applied to modify its structure. For instance, the ester group can be hydrolyzed to the corresponding 2,6-dichlorocinnamic acid or reduced to an alcohol using reagents like lithium aluminum hydride. The double bond can be hydrogenated to yield the saturated analogue, ethyl 3-(2,6-dichlorophenyl)propanoate, a transformation common for cinnamate (B1238496) derivatives. mdpi.com Furthermore, the chlorine atoms on the aromatic ring can potentially be substituted by other functional groups through nucleophilic aromatic substitution reactions, although this may require specific activating conditions. A key photoreaction of methyl 2,6-dichloro-trans-cinnamate, a closely related compound, is its conversion to 5-chlorocoumarin upon irradiation. electronicsandbooks.com
Utility in Photoremovable Protecting Group (PPG) Chemistry
Photoremovable protecting groups (PPGs), also known as photocages, are functional groups that can be cleaved from a substrate molecule upon exposure to light. researchgate.netwikipedia.org This allows for precise spatial and temporal control over the release of an active molecule, a technique invaluable in fields from materials science to biology. researchgate.netmdpi.com
The design of effective PPGs relies on several key principles. A PPG must contain a chromophore that absorbs light at a specific wavelength, ideally in a range that does not harm biological systems (near-UV to near-IR). mdpi.comacs.org Upon light absorption, the PPG undergoes a photochemical reaction that leads to the cleavage of a covalent bond and the release of the protected molecule, or "caged" compound. mdpi.com
Key strategies in PPG design include:
Photoinduced Electron Transfer (PET): This approach decouples the light absorption step from the bond-breaking step, offering greater control over the release wavelength. researchgate.net
Photoenolization: Utilized by o-alkyl arylketones, this mechanism involves light-induced formation of a photoenol, which then undergoes a ground-state reaction to release the substrate. researchgate.net
Wavelength Tuning: Structural modifications to the chromophore can shift the absorption wavelength. For example, extending conjugation or adding specific substituents can red-shift the absorption into the therapeutic window (650-950 nm), allowing for deeper tissue penetration and reduced photodamage. acs.org
Two-Photon Excitation (2PE): This nonlinear process uses two lower-energy photons (typically in the infrared range) to excite the chromophore, confining the activation to a very small focal volume and providing high spatial resolution. pnas.orgnih.gov
Cinnamate derivatives, specifically o-hydroxycinnamates, have been incorporated into PPG designs. pnas.org The photochemical properties of this compound, demonstrated by its photocyclization reaction, suggest its potential as a photosensitive scaffold. electronicsandbooks.com The electron-withdrawing nature of the two chlorine atoms could influence the electronic transitions and reactivity of the excited state, a critical factor in PPG performance.
Caging groups temporarily inactivate a molecule by masking a key functional group. researchgate.netmdpi.com Exposure to light triggers the removal of the cage, restoring the molecule's function at a precise time and location. researchgate.net This "uncaging" process is an irreversible reaction that liberates the parent compound. mdpi.com
This technology has been used for:
Controlled Drug Release: Releasing a therapeutic agent at a specific site in the body to increase efficacy and reduce side effects. researchgate.net
Studying Dynamic Biological Processes: Activating biomolecules like neurotransmitters or ATP on a millisecond timescale to study fast physiological events. wiley-vch.de
Fabricating Materials: Creating spatially resolved patterns on surfaces or within gels, as seen in the development of photoresists for microfabrication. wikipedia.org
While this compound itself is not a commercially established caging group, its underlying structure is relevant. The photo-induced cyclization to coumarin is a type of irreversible photoreaction. electronicsandbooks.com This reaction demonstrates that the dichlorocinnamate scaffold is photoactive and can undergo clean, light-induced transformations, which are fundamental requirements for a PPG.
Catalytic Transformations Involving Dichlorocinnamates
The functional groups within this compound make it a candidate for various catalytic transformations. Modern catalysis offers mild and selective methods for modifying such substrates.
Hydrogenation: The carbon-carbon double bond of the cinnamate moiety is susceptible to catalytic hydrogenation. This reaction, often employing palladium or other transition metal catalysts, would convert this compound to its saturated propanoate counterpart. mdpi.com This is a common transformation for converting unsaturated esters to saturated ones. mdpi.com
C-H Functionalization: The aromatic C-H bonds and the chlorinated phenyl ring are potential sites for palladium-catalyzed C-H functionalization reactions. nih.gov These methods allow for the direct conversion of C-H bonds into new C-C, C-O, or C-N bonds, often using a directing group to control regioselectivity. The ester or other parts of the molecule could potentially serve as a directing group to functionalize specific positions on the dichlorophenyl ring. nih.gov
Photoredox Catalysis: This rapidly growing field uses visible light to drive chemical reactions via single-electron transfer. beilstein-journals.org A photocatalyst, upon absorbing light, can become a potent oxidant or reductant, enabling transformations that are difficult under thermal conditions. A molecule like this compound, with its combination of an electron-rich alkene and an electron-deficient dichlorophenyl ring, could be a substrate for various photoredox-catalyzed additions or couplings. beilstein-journals.org
Metalloradical Catalysis (MRC): Catalysts based on cobalt(II) or iron(II) can activate substrates to generate radicals in a controlled manner. nih.gov This approach could potentially be used to functionalize the C-H bonds of this compound through radical pathways, offering an alternative to traditional two-electron mechanisms. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | ethyl (E)-3-(2,6-dichlorophenyl)prop-2-enoate |
| CAS Number | 1734-77-6 |
| Molecular Formula | C₁₁H₁₀Cl₂O₂ |
| Molecular Weight | 245.11 g/mol |
| Appearance | Chlorinated aromatic ester |
| Key Structural Features | Dichlorinated phenyl ring, Ester group, Alkene double bond |
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of cinnamate (B1238496) esters, often through methods like Fischer esterification or the Perkin reaction, can involve harsh conditions and generate significant waste. apsu.edu Future research is increasingly directed towards greener and more efficient synthetic strategies.
One promising area is the use of microwave-assisted organic synthesis (MAOS). The Horner-Wadsworth-Emmons reaction under microwave irradiation has been shown to be a simple and green method for producing various ethyl cinnamates with improved yields in shorter reaction times and often without the need for catalysts. nih.gov Another sustainable approach involves modifying existing methods, such as the Steglich esterification, by replacing chlorinated solvents with greener alternatives like acetonitrile. This modification, coupled with the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), allows for rapid ester conversion under mild heating with high yields and minimal need for purification. nih.gov
Catalysis also offers a path to sustainability. The development of borane-catalyzed Fischer esterification presents an alternative to strong acid catalysts. beilstein-journals.org Furthermore, biocatalysis, using enzymes like lipases, is being explored for the synthesis of cinnamate esters, offering high selectivity and environmentally benign conditions. researchgate.net Research into solid acid catalysts or reusable catalysts like graphene oxide could also provide more sustainable and economically viable production routes for ethyl 2,6-dichlorocinnamate. beilstein-journals.org
Exploration of Novel Reactivity Patterns and Mechanistic Pathways
The reactivity of this compound is a fertile ground for investigation, particularly in the realm of photochemistry. It is known that 2,6-dichlorocinnamic acid and its esters undergo a novel photocyclization reaction to produce 5-chlorocoumarin. rsc.org This reaction proceeds through the singlet excited state of the cis-isomer, forming an unstable ortho-quinomethylketen intermediate before cyclizing. rsc.org The requirement of two ortho substituents, with at least one being a chlorine atom, suggests a unique electronic and steric environment that facilitates this transformation. rsc.org
Future studies could further probe this mechanism, potentially using advanced spectroscopic and computational methods to characterize the transient intermediates. Understanding the intricacies of this photocycloelimination could allow for its application in the synthesis of other substituted coumarins, which are valuable scaffolds in medicinal chemistry. The Mallory reaction, a well-known photochemical cyclization of stilbenes to phenanthrenes, provides a conceptual framework for such intramolecular cyclizations, where light induces the formation of new ring systems. wikipedia.orgnih.gov Exploring the reactivity of the dihydrophenanthrene-like intermediate formed during the photocyclization of this compound could uncover new reaction pathways. nih.gov Additionally, electron-beam lithography has been shown to induce [2+2] cycloadditions in cinnamate-functionalized polymers, suggesting that non-photochemical methods could also unlock novel reactivity patterns for molecules like this compound. rsc.org
Advanced Computational Studies for Predictive Design
Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes. For cinnamic acid derivatives, computational studies have been employed to investigate their antioxidant properties, potential as anticancer agents by docking with biological targets like matrix metallopeptidase 9 (MMP-9), and to understand their sublimation behavior in cocrystals. scienceopen.comnih.govacs.org
For this compound, advanced computational studies could provide deep insights into its electronic structure and reactivity. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to model the photocyclization mechanism, elucidating the energy barriers and geometries of the excited states and intermediates involved. chemrxiv.org Such studies can help explain the specific role of the two ortho-chlorine atoms in facilitating the reaction.
Furthermore, computational screening could predict other potential photochemical or thermal reactions. By modeling the interactions of this compound with various catalysts and reagents, researchers can design experiments more effectively, targeting the synthesis of novel compounds. Predictive models for its ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties could also guide its development for biological applications, such as its identified role in promoting the expression of the Oct4 gene related to stem cell pluripotency. mdpi.comgoogle.com
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for easier scaling and automation. beilstein-journals.org The synthesis of cinnamic acid derivatives has already been successfully adapted to flow chemistry systems. For instance, the amidation of cinnamic acids using EDC has been achieved through continuous flow mechanochemistry, allowing for a significant scale-up in production. beilstein-journals.org
Integrating the synthesis of this compound into a flow system could lead to higher yields and purity. A continuous-flow process could involve the esterification of 2,6-dichlorocinnamic acid, followed by in-line purification. Moreover, the unique photochemical reactivity of this compound is particularly well-suited for flow chemistry. Photochemical reactions in flow reactors allow for precise control over irradiation time and uniform light distribution, often leading to cleaner reactions and higher yields compared to batch processes. beilstein-journals.org The continuous-flow [2+2] photocyclization of cinnamates has been demonstrated as an efficient process. beilstein-journals.org Applying this to this compound could enable the efficient, large-scale production of 5-chlorocoumarin. Automated synthesis platforms, guided by real-time reaction monitoring, could rapidly screen various conditions to optimize the synthesis and subsequent transformations of this compound.
Exploration of Stereoselective Synthesis of this compound
The double bond in the cinnamate structure allows for the existence of (E) and (Z) stereoisomers. While the (E)-isomer is typically more stable and thus more common, the synthesis of the pure (Z)-isomer can be challenging. The biological activity and reactivity of these isomers can differ significantly, making stereoselective synthesis a critical area of research.
Various methods have been developed for the stereoselective synthesis of substituted cinnamates. researchgate.net One approach involves the stereospecific dehydration of β-hydroxy ester precursors. By using specific reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with copper(II) chloride, either the (E)- or (Z)-isomer can be selectively produced from the corresponding anti- or syn-β-hydroxyester. scribd.com Other strategies include stereospecific Heck reactions and palladium-mediated cross-coupling reactions of sulfoxonium ylides. nih.govbeilstein-journals.org
Future research could focus on adapting these methods for the specific synthesis of (E)- or (Z)-ethyl 2,6-dichlorocinnamate. The photochemical cyclization of this compound is known to proceed via the cis (or Z) isomer. rsc.org Therefore, developing an efficient method for the stereoselective synthesis of (Z)-ethyl 2,6-dichlorocinnamate would be highly valuable for improving the efficiency of its conversion to 5-chlorocoumarin. Copper-catalyzed intramolecular carboboration of o-aldiminyl cinnamates has also been shown to proceed in a highly regio- and stereoselective manner, suggesting that metal-catalyzed cyclizations could be a fruitful avenue for the stereocontrolled functionalization of the this compound scaffold. rsc.org
Q & A
Q. What are the standard synthetic routes for Ethyl 2,6-dichlorocinnamate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2,6-dichlorocinnamic acid with ethanol. A common method involves reacting the acid chloride derivative (prepared using thionyl chloride or oxalyl chloride) with ethanol under Schotten-Baumann conditions. Key factors include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of ethanol to drive esterification. Catalytic bases like pyridine may enhance reaction efficiency by neutralizing HCl byproducts . Solvent choice (e.g., ethyl acetate or dichloromethane) also affects purity; polar aprotic solvents improve solubility of intermediates .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols mandate wearing nitrile gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure. Work should be conducted in a fume hood due to potential volatile byproducts (e.g., HCl). Waste containing halogenated organics must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Confirm molecular structure via coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 247.0 for C₁₁H₁₀Cl₂O₂).
- X-ray crystallography : Resolve crystal packing and stereochemistry for derivatives (e.g., monoclinic systems with β ≈ 90.9°) .
- GC-MS : Monitor purity and detect volatile impurities during synthesis .
Advanced Research Questions
Q. How can researchers optimize solvent systems and catalysts for large-scale synthesis of this compound?
Solvent polarity and catalyst selection critically impact scalability. For example, using dimethylformamide (DMF) as a polar aprotic solvent with 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acyl transfer in esterification. Microwave-assisted synthesis reduces reaction time (≤30 minutes) while maintaining >90% yield. Post-synthesis, fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .
Q. What experimental strategies are effective for evaluating the biological activity of this compound derivatives?
- Plant growth assays : Test auxin-like activity by applying derivatives (0.1–100 µM) to Arabidopsis thaliana root elongation models. Measure inhibition/stimulation relative to controls .
- Antimicrobial screening : Use broth microdilution (MIC assays) against Staphylococcus aureus and Escherichia coli. Correlate activity with substituent electronegativity (e.g., chloro vs. methoxy groups) .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies often arise from purity variations or assay conditions. Solutions include:
- HPLC purity verification : Ensure >98% purity via reverse-phase C18 columns (acetonitrile/water gradient).
- Standardized bioassays : Replicate studies under controlled pH, temperature, and nutrient conditions.
- Meta-analysis : Compare data across studies using tools like Web of Science to identify confounding variables (e.g., solvent DMSO vs. ethanol) .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) in this compound derivatives?
- DFT calculations : Model electron density maps to predict reactive sites (e.g., electrophilic aromatic substitution at the 4-position).
- Isosteric replacement : Synthesize analogs with bromine or trifluoromethyl groups to assess steric/electronic effects on bioactivity.
- Co-crystallization studies : Resolve ligand-protein interactions (e.g., with plant auxin receptors) via X-ray diffraction .
Q. Which advanced purification techniques mitigate byproduct formation in halogenated cinnamate esters?
- High-vacuum distillation : Isolate low-volatility esters (bp ~150–160°C at 0.1 mmHg).
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted acid chloride.
- Chiral HPLC : Separate enantiomers for stereoselective bioactivity studies .
Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways of this compound in plant models?
Q. What mechanistic insights can be gained from studying this compound’s photodegradation in environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
